L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Description
Chemical Structure:
This compound is a modified L-tryptophan derivative featuring three key functional groups:
- A 4-bromo substitution on the indole ring.
- An N-[(1,1-dimethylethoxy)carbonyl] (Boc) protecting group on the α-amino group.
- A methyl ester on the carboxyl group.
Synthesis: The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, while the methyl ester is formed via esterification of the carboxylic acid with methanol and an acid catalyst . Bromination at the 4-position of the indole ring is achieved using bromine or electrophilic brominating agents .
Applications:
This derivative serves as a protected intermediate in peptide synthesis, enabling selective deprotection of the Boc group under acidic conditions while retaining the methyl ester . The bromine substituent may enhance lipophilicity or act as a handle for further functionalization (e.g., Suzuki coupling) in drug discovery .
Properties
Molecular Formula |
C17H21BrN2O4 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
methyl 3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22) |
InChI Key |
JSXFCSUOYOQOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Esterification
Starting material : L-Tryptophan
- Boc Protection :
- React L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Conditions : 0–25°C, 12–24 hours.
- Yield : >85%.
- Methyl Ester Formation :
- Treat Boc-protected tryptophan with trimethylsilyl diazomethane (TMSCHN₂) in methanol.
- Conditions : Room temperature, 1–2 hours.
- Yield : 90–95%.
Bromination of the Indole Ring
Method A: Direct Electrophilic Bromination
- React Boc-protected tryptophan methyl ester with N-bromosuccinimide (NBS) in DCM.
- Conditions : 0°C to room temperature, 2–6 hours.
- Regioselectivity : Bromination occurs at the 4-position due to the electron-donating effect of the indole NH.
- Yield : 70–75%.
Alternative Synthetic Routes
Cyclization-Reduction Approach
- Cyclization : Treat L-2-amino adipic acid with glacial acetic acid to form L-2-pyrrolidone-6-carboxylic acid.
- Esterification : React with TMSCHN₂ to yield L-2-pyrrolidone-6-methyl ester.
- Boc Protection and Reduction :
- Protect the amine with Boc₂O, then reduce the carbonyl using lithium triethylborohydride (Super-Hydride®).
- Conditions : -78°C, 12 hours in ether.
- Heck Reaction : Couple with 2-iodoaniline using Pd catalysis to install the brominated indole.
- Overall Yield : 20–34%.
Comparative Analysis of Methods
Critical Research Findings
- Regioselectivity : Bromination at the 4-position is favored due to the indole’s electronic structure.
- Chiral Integrity : Methods using L-tryptophan retain configuration, while Heck coupling requires chiral ligands to prevent racemization.
- Safety Considerations :
Optimization Strategies
- Solvent Choice : DCM or THF improves Boc protection efficiency.
- Catalyst Loading : Reducing Pd(OAc)₂ to 0.2 mmol% in Heck reactions lowers costs without compromising yield.
- Temperature Control : Maintaining -78°C during reduction prevents side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, indole derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in targeting specific biological pathways or receptors.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate would depend on its specific biological target. Generally, indole derivatives interact with various enzymes, receptors, or DNA, modulating biological pathways and exerting their effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences in Reactivity and Stability
Protecting Group Stability :
- Boc (tert-butoxycarbonyl) : Labile under acidic conditions (e.g., TFA) but stable to bases and nucleophiles .
- Cbz (benzyloxycarbonyl) : Requires catalytic hydrogenation for removal, limiting compatibility with reducing environments .
- Bulky aryloxycarbonyl (e.g., 3,5-di-tert-butyl) : Resists enzymatic cleavage, improving in vivo stability for therapeutic applications .
Cyano (CN): Withdraws electron density, stabilizing the compound against oxidative degradation. This contrasts with bromine, which is mildly electron-withdrawing but may participate in cross-coupling reactions .
Ester Hydrolysis :
- Methyl esters (e.g., L-tryptophan methyl ester) hydrolyze spontaneously in aqueous buffers (pH 7.6) to form free carboxylic acids, as observed in enzymatic assays .
- Bulkier esters (e.g., pentachlorophenyl) resist hydrolysis, enabling long-term storage .
Research Findings
- Antitumor Activity : Boronated tryptophan derivatives (e.g., N-[(trimethylamine-boryl-carbonyl]-L-tryptophan methyl ester) reduce L1210 leukemia cell DNA synthesis by 70% at 100 μM, attributed to inhibition of DNA polymerase α .
- Enzymatic Compatibility : Boc-protected tryptophan methyl ester is stable in peptide-coupling reactions but hydrolyzes in basic or enzymatic conditions to release active carboxylic acids for conjugation .
- Solubility : Boc-protected derivatives exhibit lower aqueous solubility (e.g., ~0.5 mg/mL) compared to unprotected L-tryptophan (12 mg/mL) due to increased hydrophobicity .
Biological Activity
L-Tryptophan is an essential amino acid that serves as a precursor for various bioactive compounds, including serotonin and melatonin. The compound L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (CAS Number: 131791-79-2) is a derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26BrN3O5
- Molecular Weight : 468.341 g/mol
- CAS Number : 131791-79-2
- SMILES Notation : CC@HC(=O)N(C)C(Cc1c(Br)[nH]c2ccccc12)C(=O)O
Biological Activity Overview
L-Tryptophan derivatives have been studied for their various biological activities, including:
- Antioxidant properties : Certain tryptophan esters exhibit significant antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective effects : Compounds derived from tryptophan have been shown to influence neurochemical pathways, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial activity : Some derivatives demonstrate efficacy against bacterial and fungal pathogens.
The biological activity of L-Tryptophan derivatives can be attributed to several mechanisms:
- Serotonin Synthesis : As a precursor to serotonin, tryptophan plays a critical role in mood regulation and cognitive functions.
- Kynurenine Pathway Modulation : Tryptophan metabolism via the kynurenine pathway leads to the production of neuroactive metabolites that can influence inflammation and neuroprotection.
- Interaction with Receptors : Certain derivatives may interact with neurotransmitter receptors, impacting various physiological processes.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study published in Nature explored the effects of L-Tryptophan methyl esters on neuronal health. Researchers found that these compounds could reduce neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .
Case Study 2: Antioxidant Activity
Research conducted by Perri et al. highlighted the antioxidant properties of various L-Tryptophan esters. The study demonstrated that these compounds could effectively reduce reactive oxygen species (ROS) levels in vitro, indicating their potential use in formulations aimed at combating oxidative stress-related disorders .
Case Study 3: Antimicrobial Properties
A recent investigation into the antimicrobial properties of L-Tryptophan derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. This suggests that these compounds could serve as lead candidates for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for preparing L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester?
The compound can be synthesized via tert-butoxycarbonyl (Boc) protection of the amino group, followed by bromination at the 4-position of the indole ring and esterification. A validated method involves:
- Step 1 : Boc protection of L-tryptophan using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DMF) at 0–25°C .
- Step 2 : Bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 40°C) to avoid over-bromination .
- Step 3 : Methyl esterification via reaction with methyl chloroformate or methanol in the presence of DCC (dicyclohexylcarbodiimide) .
Critical Note : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR : Analyze - and -NMR to verify Boc-group integration (~1.4 ppm for tert-butyl protons) and bromine-induced deshielding on the indole ring .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H] peak at m/z 449.56 for CHNOS) .
- IR Spectroscopy : Detect carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and ester (~1740 cm) .
Q. What purification strategies are effective for this compound?
- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc) to separate brominated byproducts .
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) based on solubility differences between intermediates .
Data Table : Typical Rf Values (TLC, Silica Gel)
| Component | Rf (Hexane:EtOAc = 3:1) |
|---|---|
| Boc-protected intermediate | 0.45 |
| Brominated product | 0.35 |
| Methyl ester | 0.60 |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical configuration?
Single-crystal X-ray diffraction is critical for confirming absolute stereochemistry. For example:
- Unit Cell Parameters : A related Boc-protected alanine ester crystallizes in a triclinic system (space group P1) with a=5.1483 Å, b=11.6600 Å, c=13.6510 Å, α=88.884°, β=82.681°, γ=87.306° .
- Key Analysis : Compare observed bond angles and torsion angles with computational models (e.g., DFT) to validate the 4-bromo substitution’s impact on indole ring planarity.
Q. How should researchers address contradictory NMR data arising from rotameric equilibria?
Boc-protected compounds often exhibit rotameric splitting due to restricted rotation around the carbamate bond. Mitigation strategies include:
Q. What methodologies are recommended for analyzing degradation products under acidic conditions?
The Boc group is acid-labile. To study stability:
- Forced Degradation : Expose the compound to 0.1M HCl in dioxane/water (1:1) at 25°C for 24h.
- LC-MS Analysis : Detect cleavage products (e.g., free tryptophan methyl ester) using reverse-phase C18 columns with acetonitrile/water gradients .
Key Finding : Degradation rates correlate with steric hindrance near the carbamate bond .
Q. How can researchers optimize enantiomeric purity during synthesis?
Q. What safety precautions are essential when handling brominated intermediates?
Q. How can computational modeling predict reactivity in further functionalization?
Q. What strategies mitigate racemization during peptide coupling reactions?
- Low-Temperature Coupling : Use 0–4°C to slow base-catalyzed racemization .
- Coupling Reagents : Prefer HATU over EDCI/HOBt for reduced side reactions .
Data Table : Racemization Rates with Different Reagents
| Reagent | Racemization (%) |
|---|---|
| HATU | <1% |
| EDCI/HOBt | 3–5% |
| DCC | 8–10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
